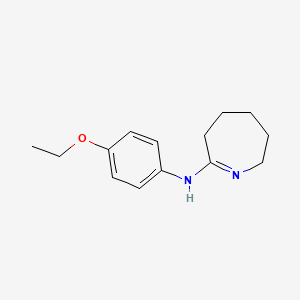
N-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE is a chemical compound with the molecular formula C16H23N3O It is known for its unique structure, which includes an azepane ring and an ethoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE typically involves the reaction of azepane with 4-ethoxy-benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods
In an industrial setting, the production of AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-AZEPAN-2-YLIDENE-N’-(1-(4-NITRO-PHENYL)-ETHYLIDENE)-HYDRAZINE
- N-AZEPAN-2-YLIDENE-N’-(1-(3-NITRO-PHENYL)-ETHYLIDENE)-HYDRAZINE
- N-AZEPAN-2-YLIDENE-N’-(1-PHENYL-ETHYLIDENE)-HYDRAZINE
- N-AZEPAN-2-YLIDENE-N’-(1-(4-BROMO-PHENYL)-ETHYLIDENE)-HYDRAZINE
Uniqueness
AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE is unique due to its specific combination of an azepane ring and an ethoxy-phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C14H20N2O/c1-2-17-13-9-7-12(8-10-13)16-14-6-4-3-5-11-15-14/h7-10H,2-6,11H2,1H3,(H,15,16) |
InChI Key |
FVKYQHGTZNYLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



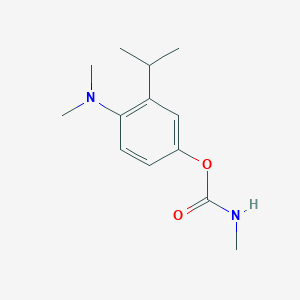
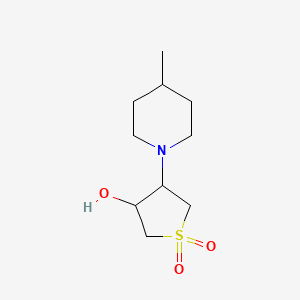

![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
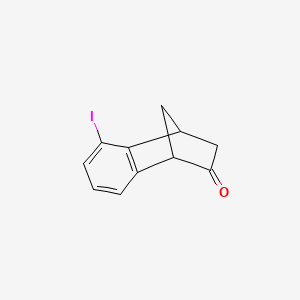
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)
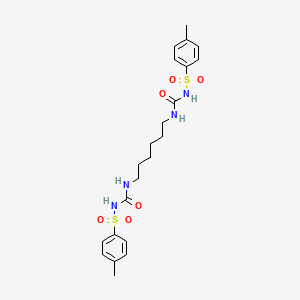

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
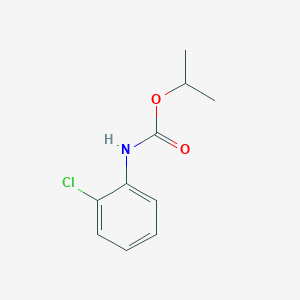
![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)


